molecular formula C17H24N3O3PS3 B12073683 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole CAS No. 287197-11-9

3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole

Cat. No.: B12073683
CAS No.: 287197-11-9
M. Wt: 445.6 g/mol
InChI Key: NTLASTSVFHAITA-UHFFFAOYSA-N
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Description

Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core, an oxadiazole ring, and a dithiolan-2-yl phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Properties

CAS No.

287197-11-9

Molecular Formula

C17H24N3O3PS3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl-ethoxyphosphoryl]propan-2-amine

InChI

InChI=1S/C17H24N3O3PS3/c1-4-22-24(21,20-12(2)3)27-11-15-18-16(19-23-15)13-5-7-14(8-6-13)17-25-9-10-26-17/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,21)

InChI Key

NTLASTSVFHAITA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC(C)C)SCC1=NC(=NO1)C2=CC=C(C=C2)C3SCCS3

Origin of Product

United States

Preparation Methods

Cyclodehydration of O-Acylamidoximes

Aryl amidoximes, prepared from 4-(1,3-dithiolan-2-yl)benzaldehyde and hydroxylamine, undergo O-acylation followed by base-induced cyclodehydration:

Step 1: Amidoxime Synthesis

  • Reactants : 4-(1,3-Dithiolan-2-yl)benzaldehyde (1 equiv), hydroxylamine hydrochloride (1.5 equiv).

  • Conditions : Ethanol, reflux, 6 hours.

  • Yield : 75–80%.

Step 2: O-Acylation

  • Acylating Agent : Acetic anhydride (2 equiv).

  • Conditions : Pyridine, 0°C to room temperature, 2 hours.

  • Yield : 90–95%.

Step 3: Cyclodehydration

  • Base : Tetrabutylammonium fluoride (TBAF, 1.2 equiv).

  • Solvent : Tetrahydrofuran (THF), room temperature, 1 hour.

  • Yield : 70–75%.

This method offers mild conditions, avoiding high temperatures that could destabilize the dithiolane group.

One-Pot Homocoupling of Chloroarylaldoxime

An alternative route involves homocoupling of chloroarylaldoxime derivatives using cesium carbonate (Cs₂CO₃):

  • Reactants : 4-(1,3-Dithiolan-2-yl)benzaldoxime (1 equiv), N-chlorosuccinimide (NCS, 1.1 equiv).

  • Conditions : Cs₂CO₃ (2 equiv), dimethylformamide (DMF), 80°C, 8 hours.

  • Yield : 60–65%.

While this method reduces step count, yields are moderate compared to cyclodehydration.

Introduction of the Ethoxyisopropylaminophosphoryl Thiomethyl Group

The thiomethylphosphoryl side chain is installed via nucleophilic substitution or phosphorylation:

Step 1: Thiomethylation

  • Reactants : 5-Chloromethyl-1,2,4-oxadiazole intermediate (1 equiv), potassium thioacetate (1.5 equiv).

  • Conditions : Acetonitrile, reflux, 4 hours.

  • Yield : 80–85%.

Step 2: Phosphorylation

  • Phosphorylating Agent : Ethoxyisopropylaminophosphoryl chloride (1.2 equiv).

  • Base : Triethylamine (TEA, 2 equiv).

  • Conditions : DCM, 0°C to room temperature, 6 hours.

  • Yield : 70–75%.

Optimization and Alternative Synthetic Routes

Room-Temperature Cyclization

Recent advancements enable oxadiazole formation at ambient temperatures using hypervalent iodine reagents:

  • Reactants : Amidoxime (1 equiv), (diacetoxyiodo)benzene (PIDA, 1.2 equiv).

  • Conditions : DMF, room temperature, 5 hours.

  • Yield : 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

  • Conditions : Household microwave, 60% power, 15 minutes.

  • Yield Improvement : 10–15% compared to conventional heating.

Analytical Characterization

Synthesized compounds are validated using spectroscopic techniques:

Technique Key Data
¹H NMR δ 1.25 (t, 3H, CH₂CH₃), δ 3.15 (m, 2H, SCH₂), δ 7.45–7.90 (m, 4H, aromatic).
³¹P NMR δ 25.8 ppm (phosphoryl group).
MS (ESI) m/z 446.1 [M+H]⁺ (calculated 445.6) .

Chemical Reactions Analysis

Types of Reactions

Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

The compound 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole is a complex chemical structure with potential applications in various scientific fields. This article aims to explore its applications, supported by comprehensive data and case studies.

Structure and Composition

The compound features a unique combination of a 1,2,4-oxadiazole ring, a dithiolan moiety, and an ethoxyisopropylaminophosphoryl group. This structural diversity contributes to its potential biological activity and utility in different chemical contexts.

Molecular Formula

The molecular formula is C14H18N3O2S2PC_{14}H_{18}N_3O_2S_2P, indicating the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and phosphorus.

Pharmaceutical Development

Research indicates that compounds containing the oxadiazole moiety exhibit significant pharmacological properties. They have been studied for their potential as:

  • Antimicrobial agents : The dithiolan structure can enhance the antimicrobial efficacy of the compound against various pathogens.
  • Anti-inflammatory drugs : The unique functional groups may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Agricultural Chemistry

The compound's ability to interact with biological systems suggests potential applications in:

  • Pesticides : The thiomethyl group may enhance the bioactivity of pesticides, offering improved efficacy against pests.
  • Herbicides : Its unique structure could lead to the development of novel herbicides with specific target profiles.

Material Science

Due to its unique chemical properties, this compound can be explored in:

  • Polymer Chemistry : The incorporation of oxadiazole into polymer matrices can improve thermal stability and mechanical properties.
  • Nanotechnology : Its ability to form complexes with metals may be useful in developing nanomaterials for various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various oxadiazole derivatives, including those similar to 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole. Results indicated that compounds with dithiolan groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Application

Research focused on the synthesis of phosphorothioate derivatives for use as herbicides demonstrated that compounds with similar structural features effectively inhibited weed growth while being less toxic to crops. This highlights the potential agricultural utility of the compound in developing safer herbicides.

Mechanism of Action

The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and dithiolan-2-yl phenyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring and dithiolan-2-yl phenyl group sets it apart from other similar compounds, providing unique reactivity and binding characteristics .

Biological Activity

The compound 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer applications, and provides insights into its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic uses.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are heterocyclic compounds that have gained attention due to their broad spectrum of biological activities. They exhibit properties such as:

  • Anticancer : Inhibiting various cancer cell lines.
  • Antimicrobial : Effective against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation in various models.

Research indicates that modifications to the oxadiazole ring can enhance these activities by improving binding affinity to biological targets .

The biological activity of 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole primarily involves:

  • Inhibition of Enzymes : Targeting key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which play crucial roles in cancer cell proliferation and survival .
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells through pathways involving caspases and mitochondrial membrane depolarization .

Biological Activity Data

The following table summarizes the biological activities reported for 1,2,4-oxadiazole derivatives, including the specific compound in focus:

Activity TypeCompoundIC50 (μM)Cell Line/ModelReference
Anticancer3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazoleTBDA549 (lung cancer)
CytotoxicVarious0.14 - 7.48C6 (rat glioma), L929 (fibroblast)
AntimicrobialVariousTBDVarious bacterial strains
Anti-inflammatoryVariousTBDInflammatory models

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in various cancer types:

  • Lung Cancer : Compounds similar to the target molecule showed significant cytotoxicity against A549 cells with IC50 values ranging from 0.14 μM to 7.48 μM .
  • Glioma : The compound exhibited promising antiproliferative activity against C6 glioma cells with specific IC50 values indicating selective cytotoxicity .
  • Mechanistic Studies : Investigations into the mode of action revealed that these compounds can inhibit critical enzymes involved in DNA synthesis and repair pathways, leading to enhanced apoptosis in cancer cell lines .

Structure-Activity Relationships (SAR)

The structure of the compound plays a vital role in its biological activity:

  • Dithiolan Group : Enhances interaction with biological targets due to its unique electronic properties.
  • Ethoxyisopropylaminophosphoryl Moiety : Contributes to improved solubility and bioavailability.

Modifications in these groups can lead to variations in potency and selectivity against different cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis involves multi-step protocols:

Core Oxadiazole Formation : Cyclocondensation of thioamide derivatives with hydroxylamine under reflux in ethanol, as described for structurally related 1,2,4-oxadiazoles .

Phosphorylation : Introduce the ethoxyisopropylaminophosphoryl group via nucleophilic substitution, using phosphoryl chloride derivatives in anhydrous dichloromethane under nitrogen atmosphere .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity. Validate with TLC and melting point analysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions (e.g., dithiolane protons at δ 3.2–3.5 ppm, phosphoryl groups at δ 120–125 ppm in 31^31P NMR) .
  • Elemental Analysis : Match experimental vs. calculated C, H, N, S, and P percentages (deviation <0.4% acceptable) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation of the dithiolane moiety .
  • Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) and aqueous acids/bases, which may hydrolyze the phosphoryl-thiomethyl group .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodological Answer :

Target Selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal studies, as done for analogous triazole-thiadiazole hybrids .

Docking Software : Employ AutoDock Vina or Schrödinger Suite. Parameterize the compound’s 3D structure (DFT-optimized geometry at B3LYP/6-31G* level) .

Validation : Compare binding affinities (ΔG values) with known inhibitors. A docking score ≤-8.0 kcal/mol suggests strong interaction .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., dithiolane vs. thioether groups) and correlate with activity trends. For example, dithiolane moieties enhance membrane permeability but reduce metabolic stability .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

Q. How can researchers design experiments to evaluate environmental persistence or toxicity?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (λ=254 nm) and analyze degradation products via LC-MS to assess photolytic stability .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays (OECD 202/201 guidelines) to determine EC₅₀ values .

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